molecular formula C30H22ClN3Na2O10S3 B3278782 Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate CAS No. 6826-53-5

Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate

Cat. No.: B3278782
CAS No.: 6826-53-5
M. Wt: 762.1 g/mol
InChI Key: OHOXQHNWXQPWPZ-UHFFFAOYSA-L
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Description

Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (CAS: 6826-53-5), commonly known as Acid Red 172 or C.I. 18135, is a synthetic azo dye with a molecular formula of C₃₀H₂₄ClN₃O₁₀S₃·2Na and a molecular weight of 762.13 g/mol . It is characterized by:

  • A naphthalene disulphonate backbone.
  • A chloro-substituted phenylmethoxy group at the 5-position.
  • A p-tolylsulphonylamino group at the 5-position.
  • An azo (-N=N-) linkage critical for chromophoric properties.

This compound is primarily used in textile dyeing due to its bright red hue and stability. Its disodium salt structure enhances water solubility, making it suitable for aqueous dyeing processes .

Properties

IUPAC Name

disodium;3-[(5-chloro-2-phenylmethoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClN3O10S3.2Na/c1-18-7-10-22(11-8-18)45(36,37)34-25-16-23(46(38,39)40)13-20-14-27(47(41,42)43)29(30(35)28(20)25)33-32-24-15-21(31)9-12-26(24)44-17-19-5-3-2-4-6-19;;/h2-16,34-35H,17H2,1H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOXQHNWXQPWPZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22ClN3Na2O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6826-53-5
Record name Disodium 3-((5-chloro-2-(phenylmethoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
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Biological Activity

Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate, commonly referred to as Acid Red 172 or Brilliant Red 3B, is a synthetic azo dye primarily used in textile dyeing processes. This compound has garnered attention not only for its dyeing properties but also for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and applications in various fields.

  • Chemical Formula : C30H22ClN3Na2O10S3
  • Molecular Weight : 762.1 g/mol
  • CAS Number : 6826-53-5
  • EINECS Number : 229-902-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Some studies suggest that azo dyes may exhibit antimicrobial properties. The structural characteristics of the compound, particularly the presence of the azo group and sulfonamide moieties, could contribute to its interaction with microbial cells.
  • Cytotoxicity : Research indicates that certain azo compounds can induce cytotoxic effects in various cell lines. The specific mechanism often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress leading to cell death.
  • Mutagenicity and Carcinogenicity : Azo dyes are often scrutinized for their potential mutagenic and carcinogenic effects due to their ability to break down into aromatic amines. Such compounds are known carcinogens and pose significant health risks upon exposure.

Antimicrobial Properties

A study investigating the antimicrobial effects of various azo dyes found that this compound demonstrated moderate activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 100 μg/mL against Staphylococcus aureus and Bacillus subtilis .

Cytotoxic Effects

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 50 to 150 μM. The mechanism was linked to increased ROS production and apoptosis induction as evidenced by flow cytometry assays .

Toxicological Assessments

Toxicological evaluations have shown that prolonged exposure to this compound can lead to significant liver and kidney damage in animal models. Histopathological examinations indicated necrosis and inflammation in these organs after administration of high doses .

Applications in Industry

This compound is primarily used in:

  • Textile Dyeing : It is widely used for dyeing wool, silk, and nylon fabrics due to its vibrant color and good fastness properties.
PropertyISO StandardAATCC Standard
Light Fastness4-55
Soaping Fastness4-54-5
Perspiration Fastness4-54
Oxygen Bleaching54
Fastness to Seawater4-54

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares Acid Red 172 with analogous azo dyes containing naphthalene disulphonate cores but differing in substituents:

Compound Name (CAS) Key Substituents Molecular Weight (g/mol) λmax (nm) Primary Application Reference
Acid Red 172 (6826-53-5) 5-chloro-phenylmethoxy, p-tolylsulphonylamino 762.13 N/A Textiles
Reactive Red 198 (N/A) Triazine group, 4-chloro-phenyl, sulphonatoxyethyl 984.21 550 Reactive textile dyeing
Acid Red 1 (3734-67-6) Acetamido, phenylazo 509.39 N/A Food dye (Red 2G)
5-(Acetylamino)-3-[(4-dodecylphenyl)azo] (93762-37-9) Dodecylphenyl, acetylamino N/A N/A Hydrophobic dye systems
Disodium 5-[(2,3-dichlorocyclopropyl)amino] (100208-44-4) Dichlorocyclopropylamino, phenylazo N/A N/A Specialty dyeing


Key Observations :

  • Reactive Red 198 (λmax 550 nm) incorporates a triazine group, enhancing covalent bonding with cellulose fibers, unlike Acid Red 172’s ionic interactions .
  • Acid Red 1 lacks sulphonamide and phenylmethoxy groups, reducing its stability in acidic conditions compared to Acid Red 172 .
  • The dodecylphenyl substituent in 93762-37-9 increases hydrophobicity, favoring non-polar substrates, whereas Acid Red 172’s disodium salt ensures high aqueous solubility .

Physicochemical Properties

  • Solubility: Acid Red 172’s disodium salt structure confers superior water solubility compared to non-ionic analogues like 5-(acetylamino)-3-[(4-dodecylphenyl)azo] .
  • Stability : Chloro and sulphonamide groups in Acid Red 172 enhance UV and thermal stability relative to nitro-containing dyes (e.g., 85283-58-5 in ), which may degrade under light .
  • Synthesis : Acid Red 172 is synthesized via diazotization and coupling, similar to methods described for 3-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene (), but with tailored substituents .

Dye Performance in Textiles

  • Acid Red 172 exhibits excellent fastness properties due to its sulphonate groups, which form strong ionic bonds with wool and nylon . In contrast, Reactive Red 198 forms covalent bonds with cotton, offering superior wash-fastness .
  • The phenylmethoxy group in Acid Red 172 contributes to a redshift in absorption compared to methoxy-substituted analogues (e.g., 6505-96-0 in ), though specific λmax data is unavailable .

Q & A

Q. What are the optimal synthetic pathways and purification strategies for this compound?

The synthesis involves sequential azo coupling and sulfonation reactions. Key steps include diazotization of aromatic amines followed by coupling with naphthalene derivatives. Purification typically employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/ethyl acetate gradient) to isolate the disodium salt. Reaction parameters (pH, temperature) must be tightly controlled to avoid byproducts like sulfonic acid isomers .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological approaches include:

  • NMR spectroscopy (¹H, ¹³C, and 2D COSY) to confirm aromatic substitution patterns and azo linkages.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FTIR to identify functional groups (e.g., sulfonate, hydroxyl, azo).
  • UV-Vis spectroscopy to analyze λmax shifts, which reflect conjugation and solvatochromic effects .

Q. How does the compound’s solubility profile influence its application in aqueous systems?

The disodium sulfonate groups confer high water solubility (>50 mg/mL at 25°C), critical for biological assays. Solubility decreases in acidic conditions (pH <4) due to protonation of sulfonate moieties, necessitating buffered solutions (pH 7–9) for stable formulations .

Advanced Research Questions

Q. What experimental designs are recommended for studying biomolecular interactions (e.g., protein binding)?

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics with proteins like serum albumin.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) for interactions with enzymes or receptors.
  • Fluorescence quenching assays: Monitor tryptophan residue interactions to assess binding affinity .

Q. How can researchers resolve contradictions in reported stability data under varying conditions?

Contradictions often arise from differences in buffer composition, light exposure, or trace metal contaminants. A systematic approach includes:

  • Accelerated stability studies (40–60°C, 75% RH) with HPLC monitoring.
  • Light-exposure experiments using ICH Q1B guidelines to assess photodegradation.
  • Chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Q. What methodologies assess the compound’s stability under extreme pH and temperature?

  • pH stability: Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC-UV at 254 nm.
  • Thermal stability: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds.
  • Long-term storage: Monitor aqueous solutions (4°C vs. −20°C) for precipitate formation or spectral shifts .

Q. How can the compound be structurally modified to enhance specificity in biological targeting?

  • Functional group substitution: Replace the p-tolylsulfonyl group with electron-withdrawing groups (e.g., nitro) to alter redox properties.
  • Azo linker variation: Introduce heterocyclic azo moieties (e.g., pyridyl) to improve binding to hydrophobic enzyme pockets.
  • Metal complexation: Coordinate with transition metals (e.g., Cu²⁺) to modulate bioactivity .

Methodological Notes

  • Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS) to confirm structural integrity.
  • Document reaction conditions meticulously , as minor variations (e.g., stirring rate) can significantly impact yield and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Reactant of Route 2
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Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate

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